3-(methylsulfanyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}benzamide
Description
Properties
IUPAC Name |
3-methylsulfanyl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-24-15-5-2-4-14(11-15)18(23)20-12-13-7-8-19-16(10-13)21-9-3-6-17(21)22/h2,4-5,7-8,10-11H,3,6,9,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSKNJYURODUPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NCC2=CC(=NC=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfanyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the pyrrolidinyl and pyridinyl groups. Common reagents used in these reactions include methylthiol, pyrrolidinone, and pyridine derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and minimize waste .
Chemical Reactions Analysis
Types of Reactions
3-(methylsulfanyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form alcohols.
Substitution: The benzamide core can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and appropriate catalysts .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted benzamide derivatives. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy .
Scientific Research Applications
3-(methylsulfanyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 3-(methylsulfanyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation, migration, and survival. By targeting these receptors, the compound can potentially exert anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(methylsulfanyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}benzamide with structurally related benzamide derivatives, focusing on substituent effects, physicochemical properties, and biological activity.
Structural Analogues and Substituent Effects
Key Observations:
Substituent Diversity : The target compound’s methylsulfanyl group is less sterically demanding compared to heterocyclic substituents like thiazolylmethylthio or isoxazolylmethylthio in analogs. This may improve membrane permeability but reduce target specificity .
Pyrrolidinone vs. Pyrrolidine: The 2-oxopyrrolidin-1-yl group in the target compound introduces a hydrogen-bond acceptor, unlike the non-oxidized pyrrolidine in . This could enhance interactions with polar binding pockets in enzymes .
Pyridine vs.
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight is likely between 400–450 Da (estimated), smaller than Example 53 (589 Da), suggesting better oral bioavailability .
Biological Activity
3-(Methylsulfanyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Its structure suggests possible interactions with various biological targets, making it a candidate for further investigation.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This indicates a complex molecule featuring a methylsulfanyl group, a pyridine moiety, and a benzamide structure, which are often associated with diverse biological activities.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The presence of the pyridine and pyrrolidine rings suggests potential interactions with neurotransmitter receptors and enzymes involved in various physiological processes.
Biological Activity Overview
Recent studies have explored the biological activities associated with similar compounds, indicating that modifications in the structure can significantly alter their pharmacological effects. The following sections summarize key findings related to the biological activity of this compound.
1. Antimicrobial Activity
Research has shown that benzamide derivatives exhibit antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, demonstrating significant inhibition rates. The incorporation of the methylsulfanyl group may enhance this activity by improving lipophilicity, allowing better membrane penetration.
2. Neuropharmacological Effects
Benzamide derivatives are known for their neuroleptic activities. Studies on structurally related compounds have revealed their ability to modulate dopamine and serotonin receptors, which are critical in treating psychiatric disorders. The specific interaction profile of this compound remains to be fully elucidated but is hypothesized to exhibit similar properties.
3. Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Compounds with similar frameworks have been shown to inhibit enzymes such as carbonic anhydrase and tyrosinase, which are involved in critical biochemical pathways. This inhibition can lead to therapeutic effects in conditions like glaucoma and hyperpigmentation disorders.
Case Studies
A number of studies have been conducted on related compounds that provide insights into the potential efficacy of this compound:
Research Findings
Research findings indicate that modifications in the benzamide structure can lead to enhanced biological activity. For example, substituents like methylsulfanyl groups have been shown to improve binding affinity to target proteins. The following table summarizes relevant data from various studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
